4-Acetyl-1H-2-benzopyran-1,3(4H)-dione
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Overview
Description
4-Acetyl-1H-2-benzopyran-1,3(4H)-dione is an organic compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 4-hydroxycoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1H-2-benzopyran-1,3(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound of benzopyrans with similar biological activities.
4-Hydroxycoumarin: A precursor in the synthesis of 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione.
Warfarin: An anticoagulant derived from coumarin, highlighting the therapeutic potential of benzopyran derivatives.
Uniqueness
This compound is unique due to its specific acetyl group, which may confer distinct chemical and biological properties compared to other benzopyran derivatives. This uniqueness can be leveraged in the design of novel compounds with targeted activities.
Properties
CAS No. |
2848-28-4 |
---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-acetyl-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C11H8O4/c1-6(12)9-7-4-2-3-5-8(7)10(13)15-11(9)14/h2-5,9H,1H3 |
InChI Key |
MECJTMNEUMDNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2=CC=CC=C2C(=O)OC1=O |
Origin of Product |
United States |
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